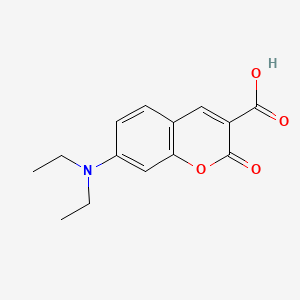

7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Vue d'ensemble

Description

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is particularly notable for its photophysical properties, making it a valuable tool in fluorescence studies and various scientific applications .

Mécanisme D'action

- The primary target of 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) is not well-documented in the literature. However, it is commonly used as a fluorescent probe and label for amine modification and protein conjugation . Its chemical structure includes a coumarin core with a diethylamino group, which contributes to its fluorescence properties.

- 7-DCCA interacts with its targets through fluorescence emission. When excited by light (λex = 409 nm), it emits fluorescence at λem = 473 nm in a Tris buffer at pH 9.0 . This fluorescence behavior allows it to serve as a sensitive probe for detecting changes in its local environment.

- Researchers often employ 7-DCCA to study solvation dynamics in micelles and other organized media. Micelles, formed by surfactant molecules, provide a biomimetic environment where the probe molecule can reside in different locations: bulk water, the hydrophobic core of the micelle, or the Stern layer .

- Environmental factors significantly influence 7-DCCA’s efficacy and stability. For instance:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Action Environment

Analyse Biochimique

Biochemical Properties

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to label synthetic peptides for high-throughput detection . The compound’s fluorescence properties are influenced by its interactions with different biomolecules, which can alter its quantum yield, decay time, and solvent relaxation time . These interactions are crucial for studying the dynamics of biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties allow researchers to track its distribution and interactions within cells, providing insights into cellular dynamics . For example, its interaction with micelles can significantly alter its photophysical properties, which can be used to study the solvation dynamics of water molecules at the micelle interfaces .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form intramolecular charge transfer (ICT) states and twisted intramolecular charge transfer (TICT) states, depending on the surrounding environment . These states are crucial for its fluorescence properties and can be used to study the nature of its interactions with different biomolecules. The compound’s ability to form these states makes it a valuable tool for studying molecular interactions and dynamics.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. The compound’s fluorescence properties can change over time due to factors such as aggregation and complex formation . These changes can affect its long-term effects on cellular function, making it essential to monitor its stability and degradation in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used as a fluorescent label without causing significant adverse effects. At high doses, it may exhibit toxic effects, which need to be carefully monitored . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels . These interactions are essential for understanding its role in biochemical processes and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, which are crucial for its effectiveness as a fluorescent probe. Understanding these factors is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, influencing its activity and function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

For industrial production, the Pechmann condensation is often optimized for higher yields and efficiency. This can involve the use of solid acid catalysts, which are reusable and environmentally friendly. These catalysts include heteropolyacids and zeolites, which offer advantages such as reduced reaction times and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield coumarin-3,4-quinone derivatives, while substitution reactions can introduce various functional groups into the coumarin structure .

Applications De Recherche Scientifique

Chemical and Physical Properties

- Molecular Formula: C₁₄H₁₅N₁O₄

- Molecular Weight: 273.28 g/mol

- Melting Point: 86°C

- Density: 1.204 g/cm³

- Solubility: Soluble in organic solvents, limited solubility in water

Chemistry

In the field of chemistry, 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid is utilized as a fluorescent probe in various spectroscopic studies due to its strong fluorescence properties. It is particularly effective for:

- Spectroscopic Studies: Used in UV-visible spectroscopy and fluorescence microscopy.

Biology

In biological research, this compound serves multiple roles:

- Enzyme Activity Studies: Employed to study enzyme kinetics and activities.

- Cellular Imaging: Acts as a marker for cellular imaging, allowing researchers to visualize cellular dynamics and interactions.

Medicine

The compound has been investigated for potential therapeutic applications:

-

Anticancer Activity:

- Exhibits significant activity against various cancer cell lines such as MCF-7 (breast), HeLa (cervical), and DU145 (prostate).

- Induces apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest.

Cell Line Treatment Duration IC50 (μM) MCF-7 24 h 32.01 HeLa 48 h 27.84 DU145 72 h 19.52 -

Antidiabetic Properties:

- Inhibits α-amylase activity, which is crucial for carbohydrate metabolism, potentially lowering blood glucose levels.

-

Antimicrobial Activity:

- Demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Cellular Imaging Studies

Researchers have utilized 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid to visualize cellular dynamics within micelles. This application highlights its utility as a fluorescent marker for studying solvation dynamics and protein interactions within cellular environments.

In Vivo Cancer Studies

In vivo experiments have indicated that treatment with this compound results in reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetics of 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid is crucial for evaluating its therapeutic applications:

- Absorption: Its solubility profile suggests it may be well absorbed when administered via appropriate routes.

- Distribution: The compound's lipophilic nature allows it to penetrate cell membranes effectively.

- Metabolism and Excretion: Further studies are needed to elucidate the metabolic pathways and excretion mechanisms of this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Coumarin 343: Another coumarin derivative with similar fluorescence properties but different substitution patterns.

7-Diethylamino-4-methylcoumarin: Similar structure but with a methyl group at the 4-position, affecting its photophysical properties.

Coumarin 6: Known for its use in laser dyes and optical brighteners.

Uniqueness

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its strong fluorescence and sensitivity to environmental changes make it particularly valuable in scientific research and industrial applications .

Activité Biologique

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, also known as 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid (7-DCCA), is a compound within the coumarin family that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula: C₁₄H₁₅N₁O₄

- Molecular Weight: 273.28 g/mol

- Melting Point: 86°C

- Density: 1.204 g/cm³

- Solubility: Soluble in organic solvents, with limited solubility in water.

7-DCCA primarily acts as a fluorescent probe, which allows it to interact with various biological molecules. Its mechanism includes:

- Intramolecular Charge Transfer (ICT): Upon excitation, the compound undergoes charge transfer, resulting in enhanced fluorescence properties. This is crucial for applications in cellular imaging and enzyme activity studies.

- Binding Interactions: The compound can form specific interactions with proteins and enzymes, influencing their activity. For example, it has been shown to inhibit human monoamine oxidase B (hMAO-B) with an IC50 of approximately 45.52 μM, indicating its potential as a therapeutic agent .

Anticancer Properties

Research indicates that 7-DCCA exhibits significant anticancer activity. It has been investigated for its effects on various cancer cell lines:

| Cell Line | Treatment Duration | IC50 (μM) |

|---|---|---|

| MCF-7 (breast) | 24 h | 32.01 |

| HeLa (cervical) | 48 h | 27.84 |

| DU145 (prostate) | 72 h | 19.52 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS generation and cell cycle arrest .

Antidiabetic Effects

In addition to its anticancer properties, 7-DCCA has shown promise in diabetes research by inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition can potentially lower blood glucose levels, making it a candidate for further investigation in diabetes management .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Case Studies

-

Cellular Imaging Studies:

Researchers utilized 7-DCCA to visualize cellular dynamics in micelles, demonstrating its utility as a fluorescent marker for studying solvation dynamics and protein interactions within cellular environments. -

In Vivo Cancer Studies:

In vivo experiments indicated that treatment with 7-DCCA resulted in reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetics of 7-DCCA is essential for evaluating its therapeutic applications:

- Absorption: The compound's solubility profile suggests it may be absorbed well when administered via appropriate routes.

- Distribution: Its lipophilic nature allows it to penetrate cell membranes effectively.

- Metabolism and Excretion: Further studies are needed to elucidate the metabolic pathways and excretion mechanisms of this compound.

Propriétés

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCPTFFIERCDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198994 | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-74-9 | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.